7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine is a synthetic compound identified through research on RNA alternative splicing (AS) modulators. [] This compound exhibits potent inhibitory effects against both wild-type and drug-resistant strains of HIV-1. [] It functions by disrupting HIV-1 RNA processing, a stage in the viral lifecycle not targeted by existing HIV medications. []
While a specific synthesis method for 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine wasn't found in the provided literature, a related compound, ethyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino benzoate, was synthesized. [] This involved refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino) benzoate in absolute ethanol. [] This suggests a potential starting point for synthesizing the compound of interest, possibly by modifying the substituents on the benzene ring.
7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine disrupts HIV-1 replication by targeting viral RNA processing. [] It significantly reduces the accumulation and cytoplasmic transport of unspliced (US) and singly-spliced (SS) HIV-1 RNA by approximately 60%. [] This action stems from the compound's interference with the Rev protein, which is essential for transporting these RNA forms. [] Furthermore, the compound alters the expression levels and phosphorylation states of serine/arginine-rich splicing factors (SRSFs) 1, 3, and 4, further contributing to its impact on HIV-1 RNA processing. [] Studies indicate that the compound's influence on HIV-1 gene expression is linked to the activation of specific intracellular signaling pathways, including Ras, MEK1/2-ERK1/2, and JNK1/2/3. [] Notably, inhibiting G-protein α-subunit or MEK1/2 can reverse the compound's inhibitory effect on HIV-1 gene expression, suggesting these pathways' involvement in its mechanism of action. []
Research indicates that 7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine holds potential as a novel approach for controlling HIV-1 infection. [] It effectively inhibits the replication of various HIV-1 strains, including drug-resistant ones, by targeting viral RNA processing. [] This mechanism of action differs from current HIV medications, making it a promising candidate for combating drug resistance. [] Additionally, this compound exhibits minimal impact on cellular viability and global host RNA processing at the tested doses, suggesting a favorable safety profile. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1